Pitolisant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Pitolisant as a Histamine H3 Receptor Inverse Agonist

Drug Profile and Development Status

Pitolisant (marketed as Wakix) represents a first-in-class therapeutic agent targeting histaminergic pathways in the central nervous system. This novel compound is a selective histamine H3 receptor (H3R) antagonist/inverse agonist that has received regulatory approval in both the European Union (2016) and the United States (2019) for the treatment of narcolepsy with or without cataplexy in adults. [1] [2] The drug addresses a significant medical need as the first and only non-controlled, non-scheduled medication approved for narcolepsy, distinguishing it from other available therapies that carry abuse potential and are regulated as controlled substances. [1] [3]

The therapeutic application of this compound has been demonstrated in multiple randomized controlled trials showing efficacy in reducing excessive daytime sleepiness (EDS) and cataplexy attacks in narcolepsy patients. [1] Comparative clinical studies have established that this compound is non-inferior to modafinil for managing EDS while demonstrating superior efficacy in reducing cataplexy frequency and severity. [1] Beyond its primary indication, this compound has been investigated for potential applications in other central nervous system disorders, including cognitive impairment associated with schizophrenia, attention deficit hyperactivity disorder, and epilepsy, positioning it as a versatile therapeutic agent with multiple potential neurological applications. [4] [5]

Molecular Mechanism of Action

H3 Receptor Pharmacology and Signaling

The histamine H3 receptor (H3R) functions primarily as a presynaptic autoreceptor on histaminergic neurons in the tuberomamillary nucleus of the hypothalamus, where it regulates the synthesis and release of histamine through negative feedback mechanisms. [6] [2] Additionally, H3Rs act as heteroreceptors on non-histaminergic neurons, modulating the release of various neurotransmitters including acetylcholine, dopamine, norepinephrine, GABA, and glutamate. [4] [7] This broad regulatory capacity stems from the receptor's extensive expression pattern throughout the brain, with particularly high densities in the basal ganglia, hippocampus, cerebral cortex, and hypothalamus. [4] [2]

A key characteristic of H3 receptors is their significant constitutive activity, meaning they signal even in the absence of agonist stimulation. [8] This basal activity enables inverse agonists to not only block receptor activation by endogenous histamine but also to suppress the constitutive signaling, resulting in enhanced neurotransmitter release beyond what could be achieved through neutral antagonism alone. The H3 receptor belongs to the G protein-coupled receptor (GPCR) family, primarily coupling to Gi/o proteins that inhibit adenylate cyclase and reduce intracellular cAMP levels upon activation. [9]

This compound's Dual Pharmacological Action

This compound exhibits a dual mechanism at the H3 receptor, functioning as both a competitive antagonist and inverse agonist. [1] [2] As a competitive antagonist with a reported Ki of 0.16 nM, this compound prevents histamine from binding to presynaptic H3 autoreceptors. [4] [2] Simultaneously, its inverse agonist activity (EC50 = 1.5 nM) suppresses the constitutive activity of H3 receptors, further enhancing histaminergic signaling. [4] [2] This combined action results in increased synthesis and release of histamine in the brain, particularly in regions critical for sleep-wake regulation. [6]

The molecular binding characteristics of this compound involve interaction with specific residues within the transmembrane core of the H3 receptor. Structural analyses indicate that the piperidine moiety of this compound forms a salt bridge with Glu206 in the membrane-spanning segment, while the hydroxyl group of Tyr374 hydrogen-bonds with the central oxygen of the piperidine ring. [2] This precise binding configuration accounts for the drug's high affinity and selectivity for H3 receptors over other histamine receptor subtypes (H1, H2, and H4). [4] [2]

Table 1: this compound Binding Parameters at Histamine Receptors

| Parameter | Value | Experimental Conditions | Source |

|---|---|---|---|

| H3R Ki (competitive antagonist) | 0.16 nM | Recombinant human H3 receptors | [4] |

| H3R EC50 (inverse agonist) | 1.5 nM | Recombinant human H3 receptors | [4] |

| IC50 at human cerebral cortex H3R | 5.3 ± 2.2 nM | Inhibition of [¹²⁵I]iodoproxyfan binding | [4] |

| Selectivity over H1/H4 receptors | >1000-fold | Human receptor subtypes | [4] |

| Selectivity over H2 receptors | >1000-fold | Guinea pig H2 receptors | [4] |

Receptor Binding Kinetics and Pharmacokinetics

Binding Kinetics and Residence Time

The binding kinetics of this compound at H3 receptors have been characterized using advanced fluorescence polarization techniques that enable real-time monitoring of ligand-receptor interactions. [9] These investigations have revealed that this compound exhibits favorable binding residence time, a critical parameter influencing the duration of pharmacological effect beyond what would be predicted from plasma half-life alone. The drug-target residence time (τ) is defined as the reciprocal of the dissociation rate constant (τ = 1/koff), representing the average time a drug remains bound to its target. [9] While specific kinetic parameters for this compound were not provided in the available literature, the methodological framework for determining these values has been established, highlighting the importance of residence time as a key parameter in drug optimization for central nervous system targets. [9]

Pharmacokinetic Profile

This compound demonstrates favorable pharmacokinetic properties for once-daily dosing, with rapid absorption following oral administration and peak plasma concentrations (Tmax) achieved approximately 3 hours post-dose. [4] [2] The drug has a plasma half-life of 10-12 hours in adults, extending to approximately 20 hours at the therapeutic dose of 35.6 mg, which supports maintained receptor occupancy throughout the waking day. [4] [2] Steady-state plasma concentrations are typically achieved after 5-6 days of repeated administration. [4]

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP2D6 and CYP3A4 as the major isoforms responsible for its biotransformation. [2] The major metabolites include BP2.941 (piperidine N-oxide) and BP2.951 (5-aminovaleric acid), which undergo further conjugation with glycine or glucuronic acid. [2] Most metabolites are pharmacologically inactive, and elimination occurs predominantly via renal excretion (approximately 63% of dose), with minor pathways including expiration of metabolites (25%) and fecal excretion (<3%). [2]

Table 2: Pharmacokinetic Parameters of this compound in Different Populations

| Parameter | Adults | Children (6-12 years) | Adolescents (12-18 years) |

|---|---|---|---|

| Tmax (hours) | ~3 | Similar to adults | Similar to adults |

| Half-life (hours) | 10-20 | Not specified | Not specified |

| Protein Binding | 91-96% | Presumed similar | Presumed similar |

| Apparent Vd (L) | 1100-2825 | Not specified | Not specified |

| Major Metabolic Pathways | CYP2D6, CYP3A4 | Presumed similar | Presumed similar |

| Relative Exposure (AUC) | Reference | ~3-fold higher | ~2-fold higher |

Neuropharmacological Effects and Systems-Level Impact

Wake-Promoting Actions

The wake-promoting effects of this compound are mediated through enhanced histaminergic signaling in key brain regions that regulate the sleep-wake cycle, particularly the cerebral cortex, hypothalamus, and basal ganglia. [1] [6] By blocking H3 autoreceptors on tuberomamillary neurons, this compound increases the release of histamine, which then acts on postsynaptic H1 receptors to promote cortical activation and wakefulness. [6] This mechanism differs fundamentally from traditional stimulants that primarily enhance dopaminergic or noradrenergic signaling, explaining this compound's favorable abuse liability profile. [10] [8]

Clinical evidence demonstrates that this compound significantly improves wakefulness as measured by standardized assessments including the Epworth Sleepiness Scale (ESS) and Maintenance of Wakefulness Test (MWT). [1] [2] In patients with narcolepsy, this compound treatment has been associated with reduced sleep latency and improved ability to sustain wakefulness during daytime hours. The drug's efficacy in reducing cataplexy attacks further supports its broad therapeutic activity in narcolepsy management. [1]

Effects on Neuronal Activity and Synchronization

Recent in vivo Ca²⁺ imaging studies in freely moving mice have revealed that this compound exerts complex modulatory effects on neuronal activity in the perirhinal cortex, a region important for memory and cognition. [7] Rather than producing uniform excitation, this compound was found to differentially modulate distinct neuronal subpopulations, increasing activity in some neurons while decreasing activity in others, without significantly altering the mean neuronal activity across the population. [7] This selective modulation primarily affected the frequency of calcium events rather than their amplitude, suggesting an influence on neuronal firing patterns rather than the magnitude of individual firing events. [7]

A particularly noteworthy finding is that this compound enhances synchronous activity among excitatory-responsive neuronal populations. [7] Following this compound administration, researchers observed an increased proportion of neuron pairs with synchronized activity within excited neuronal populations, suggesting the drug promotes coordinated network activity that may underlie its procognitive effects. Machine learning analyses further confirmed that this compound alters neuronal population activity in a manner dependent on the balance between excited and inhibited neurons. [7]

Anticonvulsant Properties

Preclinical and clinical evidence supports the antiepileptic potential of this compound, demonstrated through dose-dependent suppression of epileptiform activity in both animal models and human photosensitivity studies. [5] In the genetic absence epilepsy rat model (GAERS), this compound administration (20 mg/kg, i.p.) significantly decreased both the number and duration of spike-wave discharges. [5] Similarly, in the mouse maximal electroshock test (MEST), this compound (40 mg/kg, i.p.) reduced the occurrence of tonic seizures. [5]

Human proof-of-concept studies utilizing the photosensitivity model have confirmed this compound's anticonvulsant efficacy. [5] In patients with photosensitive epilepsy, single doses of this compound (20, 40, and 60 mg) produced dose-dependent suppression of the photoparoxysmal response on EEG, with the highest dose (60 mg) demonstrating the most pronounced effect. This effect was observed in both drug-naïve patients and those maintained on other antiepileptic medications, suggesting potential adjunctive therapeutic applications. [5]

Experimental Methodologies for Mechanistic Characterization

Receptor Occupancy Assessment (PET Imaging)

The in vivo receptor occupancy of this compound at H3 receptors has been quantified using positron emission tomography (PET) with the selective H3 receptor antagonist radioligand [¹¹C]GSK189254. [4] This methodology involves comparative scanning of healthy adult participants under placebo-controlled conditions, with PET measurements performed approximately 3 hours after oral administration of this compound hydrochloride (40 mg) – corresponding to the time of peak plasma concentration. [4]

The experimental protocol typically includes:

- Radioligand Preparation: [¹¹C]GSK189254 is synthesized as a highly potent, selective, brain-penetrant H3 receptor antagonist with high affinity for both human and primate H3 receptors. [4]

- Image Acquisition: Participants undergo scanning using a High-Resolution Research Tomograph (HRRT) following a transmission scan for attenuation correction. [4]

- Quantitative Analysis: Regional total distribution volumes are estimated in multiple brain regions of interest using a two tissue-compartment model (2TCM) with arterial input function. [4]

- Occupancy Calculation: Brain receptor occupancies are determined using the Lassen plot approach, comparing receptor availability between placebo and active drug conditions. [4]

Using this methodology, researchers demonstrated that a 40 mg dose of this compound produces 84 ± 7% occupancy of H3 receptors in human brain, confirming target engagement at therapeutic doses. [4]

Experimental workflow for H3 receptor occupancy assessment using PET imaging

Abuse Potential Assessment

The abuse potential of this compound has been systematically evaluated using both preclinical models and human abuse liability studies, with consistent findings indicating minimal risk of dependence or recreational use. [10] [8] The comprehensive assessment strategy includes:

Preclinical Models (Rodents and Non-Human Primates):

- Dopamine Release: Microdialysis measurements in rat nucleus accumbens show this compound does not increase extracellular dopamine, unlike modafinil which demonstrates significant dopamine-releasing effects. [8]

- Locomotor Activity: this compound does not induce hyperlocomotion or locomotor sensitization in rodents, and actually reduces cocaine-induced hyperlocomotion. [8]

- Self-Administration: this compound is not self-administered by squirrel monkeys, indicating lack of reinforcing properties. [8]

- Conditioned Place Preference: this compound does not establish place preference in rats, suggesting absence of rewarding effects. [8]

- Drug Discrimination: this compound does not substitute for cocaine in drug discrimination tests in mice. [8]

Human Abuse Liability Study:

- Design: Randomized, double-blind, crossover study in non-dependent recreational stimulant users. [10]

- Interventions: Single doses of this compound (35.6 mg therapeutic dose, 213.6 mg supratherapeutic dose), phentermine HCl 60 mg (positive control), and placebo. [10]

- Primary Endpoint: Maximum effect (Emax) on the 100-point Drug Liking visual analog scale. [10]

- Results: Significantly lower Drug Liking scores for both this compound doses compared to phentermine, with scores similar to placebo. [10]

- Secondary Measures: No significant differences from placebo for Overall Drug Liking or Take Drug Again scores. [10]

Conclusion

This compound represents a paradigm shift in the therapeutic approach to narcolepsy and potentially other central nervous system disorders through its novel targeting of histaminergic neurotransmission. As a selective H3 receptor inverse agonist/antagonist, this compound enhances endogenous histamine release while modulating multiple neurotransmitter systems, resulting in robust wake-promoting effects without significant abuse potential. The well-characterized molecular mechanism, favorable pharmacokinetic profile, and extensive preclinical and clinical validation support its therapeutic utility and provide a template for future development of histaminergic agents.

References

- 1. This compound, a novel histamine-3 receptor competitive antagonist ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Pharmacokinetics of this compound in children and adolescents ... [sciencedirect.com]

- 4. Exploring occupancy of the histamine H3 receptor by this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of the histamine 3 receptor (H3R) antagonist ... [sciencedirect.com]

- 6. Mechanism of Action | WAKIX® (this compound) HCP site [wakixhcp.com]

- 7. The impact of this compound, an H3 receptor antagonist/inverse ... [nature.com]

- 8. Preclinical evaluation of the abuse potential of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 9. Ligand binding kinetics at histamine H3 receptors by ... [sciencedirect.com]

- 10. Evaluation of the abuse potential of this compound, a selective ... [pubmed.ncbi.nlm.nih.gov]

histamine H3 receptor antagonist pitolisant pharmacology

Mechanism of Action & Signaling Pathway

Pitolisant acts as a competitive antagonist and inverse agonist at presynaptic H3 autoreceptors [1] [2]. By blocking these receptors, it increases the synthesis and release of histamine in the brain. The increased histamine then binds to postsynaptic H1 receptors, promoting wakefulness [3]. Furthermore, H3 receptors also function as heteroreceptors on non-histaminergic neurons. This compound's action thus concurrently enhances the release of other neurotransmitters involved in wakefulness and cognition, such as acetylcholine, norepinephrine, and dopamine [4] [2].

The diagram below illustrates this core wake-promoting signaling pathway.

This compound enhances histamine release by blocking inhibitory H3 autoreceptors, leading to wake promotion via postsynaptic H1 receptors.

Clinical Efficacy Data

The efficacy of this compound for EDS and cataplexy has been established in multiple randomized, placebo-controlled trials (RCTs). The following table summarizes key efficacy metrics from a post-hoc analysis of two pivotal RCTs, HARMONY 1 and HARMONY CTP [4].

| Efficacy Measure | Trial (Population) | Effect Size (Cohen's d) | Number Needed to Treat (NNT) |

|---|---|---|---|

| Excessive Daytime Sleepiness (ESS Score) | HARMONY 1 (NT1 & NT2) | 0.61 | 3 - 5 |

| Excessive Daytime Sleepiness (ESS Score) | HARMONY CTP (NT1 with Cataplexy) | 0.86 | 3 - 5 |

| Cataplexy (Weekly Attack Rate) | HARMONY CTP (NT1 with Cataplexy) | 0.86 | 3 - 4 |

Abbreviations: ESS, Epworth Sleepiness Scale; NT1, Narcolepsy Type 1; NT2, Narcolepsy Type 2. Notes on Response Definitions [4]: For EDS, response was defined as either a reduction in ESS score ≥3 or a final score ≤10. For cataplexy, NNTs were calculated for responses defined as ≥50% reduction in weekly cataplexy rate.

Experimental Protocols for Key Assays

For researchers investigating H3 receptor antagonists, here are methodologies from recent preclinical studies.

In Vivo Ca²⁺ Imaging in Mice (Cortical Activity): This protocol assesses how this compound alters neuronal population activity in brain regions like the perirhinal cortex (PRh). Mice are injected with a virus (e.g., AAVdj-CaMKIIα-GCaMP6m) to express a calcium sensor in excitatory neurons. A gradient-index lens is implanted above the target region. After 5+ weeks for expression, a miniaturized one-photon microscope (e.g., UCLA Miniscope) records fluorescence in freely moving mice. After a 10-minute baseline recording, saline or this compound is administered intraperitoneally, and imaging resumes 30 minutes post-injection for another 10 minutes. Inferred spiking activity is derived from deconvolved dF/F signals, and metrics like activity scores and neuronal synchrony (cross-correlograms) are calculated [5].

Wide-Field Ca²⁺ Imaging (Cortical Network Synchrony): This method evaluates this compound's effect on large-scale brain network dysfunction, relevant to conditions like Alzheimer's disease (AD). In anesthetized mice (e.g., with 0.8-1.0% isoflurane), a large craniotomy exposes both cortical hemispheres. The cortex is bulk-loaded with a Ca²⁺ indicator (e.g., Cal-520-AM). A high-speed sCMOS camera records cortical slow-wave activity (0.1-3 Hz). The cortex is divided into regions (e.g., frontal, motor, somatosensory, occipital), and the synchronization (coherence) of slow waves between these regions is quantified through correlation analysis. This measures the restoration of network integrity after drug treatment [6].

Emerging Research & Future Directions

While narcolepsy is the primary approved indication, preclinical research is actively exploring other therapeutic areas for this compound, leveraging its pro-cognitive and network-synchronizing effects.

- Alzheimer's Disease (AD): In mouse models of AD (5xFAD), a 15-day course of this compound (20 mg/kg/day) rescued deficits in object recognition and spatial memory. This cognitive improvement was tightly correlated with the restoration of synchronized cortical slow-wave activity, which is impaired in AD. The mechanism may also involve reduced amyloid-β deposition and enhanced neuronal lysosomal activity [6].

- Cognitive Enhancement: Studies show this compound can enhance memory consolidation and retrieval. Its effect on cortical neurons is nuanced, increasing the activity of a subset of neurons while decreasing others, ultimately altering population-level activity codes without changing the mean activity across the entire network. This modulation may underlie its ability to improve cognitive function without causing generalized hyperexcitation [5].

References

- 1. This compound to Treat Excessive Daytime Sleepiness and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Mechanism of Action | WAKIX® (this compound) HCP site [wakixhcp.com]

- 4. Clinical Impact of this compound on Excessive Daytime ... [pmc.ncbi.nlm.nih.gov]

- 5. The impact of this compound, an H3 receptor antagonist/inverse ... [nature.com]

- 6. This compound alleviates brain network dysfunction and ... [nature.com]

pharmacokinetics pitolisant half-life CYP2D6 metabolism

Core Pharmacokinetic Parameters of Pitolisant

| Parameter | Value | Details / Conditions |

|---|---|---|

| Half-life (t₁/₂) | Median: ~20 hours [1] | Range: 7.5 to 24.2 hours after a single 35.6 mg dose [1]. |

| Time to Cmax (Tmax) | Median: 3.5 hours [1] | Range: 2 to 5 hours [1]. |

| Primary Metabolic Pathway | Extensive hepatic metabolism [2] | - |

| Key Metabolizing Enzymes | Cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4 [2]. | - |

| Effect of CYP2D6 Inhibition | Exposure (AUC) increases by 2.2-fold [3]. | When used with strong CYP2D6 inhibitors. Dose should be reduced by half [3]. |

| Effect of CYP3A4 Induction | Exposure decreases by 50% [3]. | When used with strong CYP3A4 inducers. Dosage adjustments may be required [3]. |

Metabolism and the Role of CYP2D6

This compound is extensively metabolized in the liver into several inactive metabolites [2]. The CYP2D6 enzyme plays a critical role in this process, and genetic variations in this enzyme can significantly impact drug exposure [4].

- Pharmacogenomic Considerations: CYP2D6 is highly polymorphic, with over 170 known allelic variants. Individuals can be classified into phenotypes such as Poor Metabolizers (PM), Intermediate Metabolizers (IM), Normal Metabolizers (NM), and Ultra-rapid Metabolizers (UM) [4].

- Clinical Impact and Dosing: For this compound, the Poor Metabolizer (PM) phenotype is of clinical concern. Official prescribing information recommends dose modification for CYP2D6 poor metabolizers, similar to the requirement when co-administering with a strong CYP2D6 inhibitor [4].

Detailed Experimental Protocols

The key findings on this compound's pharmacokinetics and drug interactions are derived from specific clinical studies. Below is a summary of the methodologies for two pivotal experiments.

Drug Interaction Study with Modafinil

This study assessed the potential pharmacokinetic interaction between this compound and modafinil, a common narcolepsy treatment [1].

- Study Design: An open-label, multi-phase study in 17 healthy male adult subjects.

- Dosing Protocol:

- A single 35.6 mg dose of this compound was administered on Day 1.

- Modafinil 200 mg/day was given from Day 5 to Day 25.

- A single combination dose of 35.6 mg this compound plus 200 mg modafinil was co-administered on Day 26.

- Key Measurements: Pharmacokinetic parameters (e.g., AUC, Cmax, half-life) of this compound were compared when administered alone (Day 1) and in combination with modafinil (Day 26). The study concluded there was no clinically relevant effect of either drug on the other's pharmacokinetics [1].

Pharmacokinetic Study in Pediatric Patients

This study characterized the pharmacokinetic profile of this compound in a pediatric population, which can differ from adults due to developmental changes [2].

- Study Design: An open-label, single-dose study conducted at three centers in Europe.

- Participants: 25 children and adolescents (aged 6 to <18 years) with narcolepsy.

- Dosing Protocol: A single oral dose of This compound 17.8 mg was administered.

- Key Measurements: Blood samples were collected pre-dose and at 11 time points post-dose (up to 48 hours). Parameters analyzed included Cmax, Tmax, AUC, and half-life. The study found this compound exposure was higher in younger children (aged 6 to <12 years) compared to older children and adults, partially explained by differences in body weight [2].

The following diagram illustrates the metabolic pathway of this compound and the key factors influencing its systemic concentration.

Summary of this compound metabolism and key drug-gene interactions. PM: Poor Metabolizer.

References

- 1. Pharmacokinetics & Drug Interactions [wakixhcp.com]

- 2. Pharmacokinetics of this compound in children and adolescents ... [sciencedirect.com]

- 3. Recently Raised 2025 Revenue Guidance to $845-$865M [ir.harmonybiosciences.com]

- 4. Leveraging in Vitro Models for Clinically Relevant Rare ... - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Pitolisant (BF2.649): Structure-Activity Relationship and Therapeutic Mechanisms

Drug Profile and Development Status

Pitolisant (formerly BF2.649; development codes: Tiprolisant, BF2649; market name: Wakix) represents a breakthrough in histamine H3 receptor pharmacology as the first clinically approved inverse agonist for treating narcolepsy. This novel nonimidazole compound features a chemical structure distinct from previous H3 receptor ligands, with a molecular formula corresponding to CAS No. 362665-56-3. The medication received regulatory authorization in 2019 specifically for managing excessive daytime sleepiness in adult narcolepsy patients. The strategic design of this compound's molecular architecture bypasses the imidazole ring common to earlier H3 receptor ligands, potentially reducing off-target interactions and improving specificity for the intended receptor target. Its progression from preclinical discovery to clinical application demonstrates how sophisticated structure-based drug design can yield compounds with optimized pharmacokinetic properties and therapeutic indices for central nervous system disorders [1].

The developmental trajectory of this compound illustrates a rational approach to CNS drug optimization. Early phase investigations focused on establishing its distinctive binding kinetics and functional activity at human H3 receptors, with subsequent studies demonstrating promising effects on neurotransmitter release and wakefulness parameters in animal models. The compound's favorable oral bioavailability (approximately 84% in murine models) and blood-brain barrier penetration characteristics supported its translation to clinical applications. Beyond its approved indication for narcolepsy, emerging research is exploring this compound's potential utility in other neurological and cognitive disorders, including investigation in Alzheimer's disease models where histaminergic dysfunction may contribute to pathophysiology [1] [2].

Quantitative SAR Analysis of this compound

Binding Affinity and Potency Metrics

Table 1: Binding affinity and functional potency parameters of this compound across experimental systems

| Parameter | Value | Experimental System | Assay Type |

|---|---|---|---|

| Ki (binding) | 0.16 nM | Recombinant human H3 receptor | Competitive binding |

| Ki (binding) | 2.7±0.5 nM | Rat glioma C6 cells (human H3 receptor) | [¹²⁵I]iodoproxyfan displacement |

| Ki (binding) | 14±1 nM | Mouse brain cortical membranes | [¹²⁵I]iodoproxyfan displacement |

| Ki (functional) | 17±4 nM | HEK-293 cells (human H3 receptor) | GTPγS binding reversal |

| EC₅₀ (efficacy) | 1.5±0.1 nM | CHO-K1 cells (human H3 receptor) | Inverse agonism (GTPγS binding) |

| ED₅₀ (in vivo) | 1.6 mg/kg p.o. | Mouse brain | Tele-methylhistamine reduction |

The structure-activity relationship of this compound reveals exceptional potency at the human histamine H3 receptor, with its distinctive molecular architecture enabling high-affinity binding and robust functional effects. The compound demonstrates species-dependent binding, showing approximately 6-fold lower potency at rodent receptors compared to human receptors, an important consideration for translational research. This differential affinity highlights structural variations in the H3 receptor binding pocket across species, which must be accounted for when extrapolating preclinical findings to human therapeutic effects. The nanomolar and subnanomolar range Ki values establish this compound as one of the most potent H3 receptor inverse agonists identified to date, reflecting optimal steric and electronic complementarity with the receptor's active site [1].

The functional potency of this compound further corroborates its optimized structural design, with an EC₅₀ of 1.5 nM in GTPγS binding assays measuring inverse agonism. This represents the concentration at which the compound achieves half-maximal efficacy in reducing basal G-protein activity, demonstrating its strong intrinsic efficacy at the receptor. Notably, this compound's intrinsic activity was found to be approximately 50% greater than that of ciproxifan, an earlier generation H3 receptor inverse agonist. This enhanced efficacy profile emerges directly from specific structural modifications in this compound's chemical scaffold that improve its interaction with receptor elements responsible for constitutive G-protein signaling [1].

Functional Activity and Selectivity Profile

Table 2: In vivo pharmacological effects and therapeutic efficacy of this compound

| Effect Category | Experimental Model | Dose/Concentration | Observed Outcome |

|---|---|---|---|

| Histamine release | Mouse brain | 1.6 mg/kg p.o. (ED₅₀) | Increased tele-methylhistamine levels |

| Neurotransmitter release | Rat prefrontal cortex | Not specified | Increased acetylcholine and dopamine |

| Wake promotion | Cats | Not specified | Increased wakefulness at expense of sleep states |

| EEG effects | Cats | Not specified | Improved fast cortical rhythms |

| Cognitive enhancement | Mice (object recognition) | 10-20 mg/kg | Improved recognition memory |

| Cognitive enhancement | 5xFAD mice (AD model) | 20 mg/kg/d for 15 days | Rescued recognition memory and spatial memory |

| Cortical synchronization | 5xFAD mice (AD model) | 20 mg/kg/d for 15 days | Restored slow-wave coherence |

The functional sequelae of this compound's receptor interaction extend to multiple neurotransmitter systems, reflecting the role of H3 receptors as presynaptic heteroreceptors. In microdialysis studies, this compound administration significantly increased extracellular levels of both acetylcholine and dopamine in the rat prefrontal cortex, demonstrating its ability to modulate multiple neurotransmitter pathways implicated in cognitive and wake-promoting functions. This broad neuromodulatory capacity stems from the strategic positioning of H3 receptors on diverse neuronal populations, with this compound's structural characteristics enabling effective penetration to these central sites of action following systemic administration [1].

In disease-relevant models, this compound demonstrates dose-dependent efficacy in ameliorating functional impairments. In 5xFAD mice modeling Alzheimer's disease pathology, chronic administration (20 mg/kg/d for 15 days) significantly improved both recognition memory and spatial memory in novel object recognition and novel location tests. Importantly, these cognitive benefits emerged only after chronic treatment rather than acute administration, suggesting that this compound may act through mechanisms requiring neural adaptation or downstream pathway modulation rather than immediate neurotransmitter release alone. The therapeutic window appeared favorable, with efficacy observed at doses of 10-20 mg/kg without reported adverse effects on basic locomotor function [2].

Experimental Protocols for SAR Assessment

Receptor Binding Assays

The definitive assessment of this compound's structure-activity relationship begins with rigorous binding assays to quantify receptor affinity and selectivity. For displacement binding studies using rodent brain tissues, cortical membranes are prepared through homogenization in ice-cold buffer (50 mM Tris/HCl, pH 7.4) followed by centrifugation at 20,000g for 10 minutes at 4°C. The final pellet is resuspended in assay buffer, with membrane preparations containing approximately 10 μg protein incubated with this compound across a range of concentrations (typically 0.01-100 nM) in the presence of a fixed concentration of the radioligand [¹²⁵I]iodoproxyfan (50±4 pM). Following equilibrium incubation (60 minutes at 25°C), bound and free radioligand are separated by rapid filtration through GF/B glass fiber filters under vacuum. Non-specific binding is determined using 10 μM unlabeled competitor, with specific binding calculated as total minus non-specific binding. Ki values are derived from IC₅₀ values using the Cheng-Prusoff equation, taking into account the Kd of the radioligand [1].

For human receptor specificity assessments, membranes from HEK-293 or CHO-K1 cells stably expressing the human H3 receptor (at densities of approximately 400-600 fmol/mg protein) undergo similar procedures with optimization for each cell line. The binding buffer for cell membranes typically consists of 50 mM Tris/HCl (pH 7.4), 5 mM MgCl₂, and 0.02% bovine serum albumin. This compound's competitive binding profile is assessed against multiple radioligands to establish its interaction mechanism at the orthosteric binding site. These standardized protocols enable direct comparison of this compound's affinity across different receptor preparations and experimental conditions, providing crucial data for structure-activity relationship determinations and species comparison [1].

Functional GTPγS Binding Assay

The functional efficacy of this compound as an inverse agonist is quantitatively determined through guanosine 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assays. Membranes from CHO-K1 cells stably expressing the human H3 receptor (approximately 400 fmol/mg protein) are prepared in ice-cold homogenization buffer (50 mM Tris/HCl, pH 7.4) and subjected to two centrifugation cycles (20,000g for 10 minutes at 4°C). The final membrane pellet is resuspended in 50 volumes of assay buffer. Membrane aliquots containing 550 μg protein are pretreated with 1 U/mL adenosine deaminase to eliminate endogenous adenosine, then incubated with 0.1 nM [³⁵S]GTPγS and this compound at varying concentrations (0.01-100 nM) in a final volume of 1 mL assay buffer (50 mM Tris/HCl, pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 0.02% BSA) containing 10 μM GDP. Following equilibrium incubation at 25°C for 60 minutes, reactions are terminated by rapid filtration under vacuum through GF/B glass fiber filters. Radioactivity trapped on filters is quantified by liquid scintillation spectrometry, with nonspecific binding determined using 10 μM nonradioactive GTPγS [1].

The intrinsic activity of this compound is calculated by comparing its maximal inhibition of basal [³⁵S]GTPγS binding to that of a reference full inverse agonist. Data are typically expressed as percentage reduction from basal-specific binding, with concentration-response curves fitted using nonlinear regression to derive EC₅₀ values. For comparative studies, this compound's inverse agonistic properties are evaluated alongside other H3 receptor ligands such as ciproxifan to establish relative efficacy. This functional assay directly measures G-protein activation states, providing critical information about the compound's ability to stabilize the receptor in inactive conformations, a key determinant of inverse agonist efficacy that complements traditional binding studies [1].

Molecular Mechanisms and Signaling Pathways

The structural features of this compound confer a unique pharmacological profile as a potent inverse agonist at H3 receptors, which function as presynaptic autoreceptors and heteroreceptors in the central nervous system. The molecular mechanism involves preferential stabilization of the receptor's inactive conformation, thereby reducing constitutive G-protein signaling activity. This inverse agonism translates to disinhibition of histamine synthesis and release from tuberomammillary neurons, enhancing histaminergic neurotransmission in projection areas such as the cortex, hippocampus, and other regions critical for wakefulness and cognition. The resulting elevation in extracellular histamine activates postsynaptic H1 receptors, producing excitatory effects on target neurons through Gq-mediated signaling pathways [1] [2].

Diagram 1: this compound's molecular mechanism as an H3 receptor inverse agonist, showing signaling pathways that enhance wakefulness and cognition.

Beyond histamine release, this compound's network-level effects involve modulation of multiple neurotransmitter systems. The drug enhances cortical acetylcholine release by blocking H3 heteroreceptors on cholinergic neurons, potentially improving attention and cognitive processing. Similarly, increased dopamine release in prefrontal regions may contribute to executive function and working memory enhancement. These multimodal neurotransmitter effects collectively regulate cortical excitability and network synchronization, as evidenced by this compound's ability to restore impaired slow-wave coherence in Alzheimer's disease models. The oscillatory dynamics of cortical networks, particularly in the slow-wave frequency range (0.1-3 Hz), are crucial for cognitive processes, and this compound's remediation of disrupted slow-wave patterns demonstrates its capacity to normalize network-level dysfunction in pathological conditions [1] [2].

In Alzheimer's disease models, this compound demonstrates disease-modifying potential through mechanisms extending beyond symptomatic neurotransmitter modulation. Chronic treatment reduces amyloid-β deposition and ameliorates dystrophic neurites surrounding plaques, suggesting impacts on core Alzheimer's pathology. These effects appear mediated through enhanced neuronal lysosomal activity, as pharmacological inhibition of lysosomal function blocks this compound's cognitive and electrophysiological benefits. This novel mechanism connects H3 receptor modulation to protein clearance pathways, positioning this compound as both a symptomatic and potential disease-modifying agent for neurodegenerative conditions characterized by proteostatic failure [2].

Therapeutic Implications and Research Applications

Cognitive Enhancement in Neurodegenerative Disease

The translational potential of this compound extends significantly beyond its approved indication for narcolepsy, particularly in the realm of cognitive enhancement in neurodegenerative conditions. In preclinical studies using 5xFAD mice modeling Alzheimer's disease pathology, 15-day treatment with this compound (20 mg/kg/d) significantly improved performance in both novel object recognition and novel location recognition tests, demonstrating rescue of both non-spatial and spatial memory deficits. Importantly, these cognitive benefits emerged only after chronic administration rather than acute dosing, suggesting that this compound's therapeutic effects in neurodegenerative conditions may involve adaptive neural changes rather than merely acute neurotransmitter modulation. The close correlation observed between improved recognition memory and restored slow-wave coherence further suggests that this compound exerts its cognitive benefits through normalization of network-level dysfunction characteristic of Alzheimer's pathology [2].

The dose-response relationship for this compound's cognitive effects reveals important therapeutic considerations. In 5xFAD mice, lower doses (0.1-1 mg/kg) failed to significantly alter memory performance, while significant enhancement emerged at higher doses (10-20 mg/kg). This biphasic response suggests the existence of a therapeutic threshold for cognitive benefits in neurodegenerative contexts, possibly reflecting the extent of receptor occupancy required for meaningful network-level effects. Notably, this compound administration did not enhance cognitive performance in wild-type mice, indicating that its benefits manifest specifically in the context of pathological dysfunction rather than providing general cognitive enhancement in intact systems. This pathology-dependent efficacy profile suggests a favorable therapeutic window for clinical applications in neurodegenerative populations [2].

Network-Level Effects and Biomarker Development

The electrophysiological correlates of this compound's therapeutic effects provide compelling insights into its mechanism of action and potential biomarkers for treatment response. In vivo wide-field Ca²⁺ imaging studies in 5xFAD mice reveal that this compound treatment significantly improves the synchronization of cortical slow waves (0.1-3 Hz), which are characteristically disrupted in Alzheimer's models. These slow-wave oscillations, prominent during non-REM sleep and under certain anesthetics, reflect coordinated network activity essential for cognitive processes and memory consolidation. This compound's ability to restore cortical coherence demonstrates its capacity to remediate network-level dysfunction in Alzheimer's pathology, moving beyond neurotransmitter modulation to normalization of system-level neural dynamics [2].

The strong correlation observed between improved recognition memory and enhanced slow-wave coherence positions cortical synchronization as a potential biomarker for this compound treatment response. This relationship suggests that slow-wave measures could serve as objective indicators of therapeutic efficacy in clinical settings, potentially providing more sensitive and rapid assessment of treatment response than behavioral measures alone. Furthermore, the identification of slow-wave coherence as a mediator of this compound's cognitive benefits highlights the importance of targeting network-level dysfunction in Alzheimer's treatment, moving beyond singular focus on amyloid clearance. The multimodal actions of this compound—simultaneously addressing neurotransmitter imbalances, network dyssynchrony, and protein clearance mechanisms—position it as a promising therapeutic candidate addressing multiple facets of Alzheimer's pathophysiology [2].

Conclusion and Future Directions

References

Comprehensive Technical Analysis of Pitolisant's Neurochemical Effects on Dopamine and Acetylcholine Release

Introduction and Drug Overview

Pitolisant (marketed as Wakix) represents a first-in-class therapeutic agent with a novel mechanism of action that distinguishes it from traditional narcolepsy treatments. As a selective histamine H3 receptor (H3R) antagonist/inverse agonist, this compound modulates the release of key neurotransmitters in the central nervous system, particularly histamine, dopamine, and acetylcholine [1] [2]. Approved by the FDA in 2019 for treating excessive daytime sleepiness (EDS) or cataplexy in adults with narcolepsy, this compound offers an important alternative to traditional stimulants and anticataplectics, with the advantage of not being classified as a controlled substance due to its favorable abuse liability profile [2]. The drug's development marks a significant advancement in neuropharmacology, as it represents the first clinical application of H3 receptor antagonism/inverse agonism for treating sleep disorders, opening new avenues for modulating wake-promoting neurotransmitter systems without direct receptor activation [3] [4].

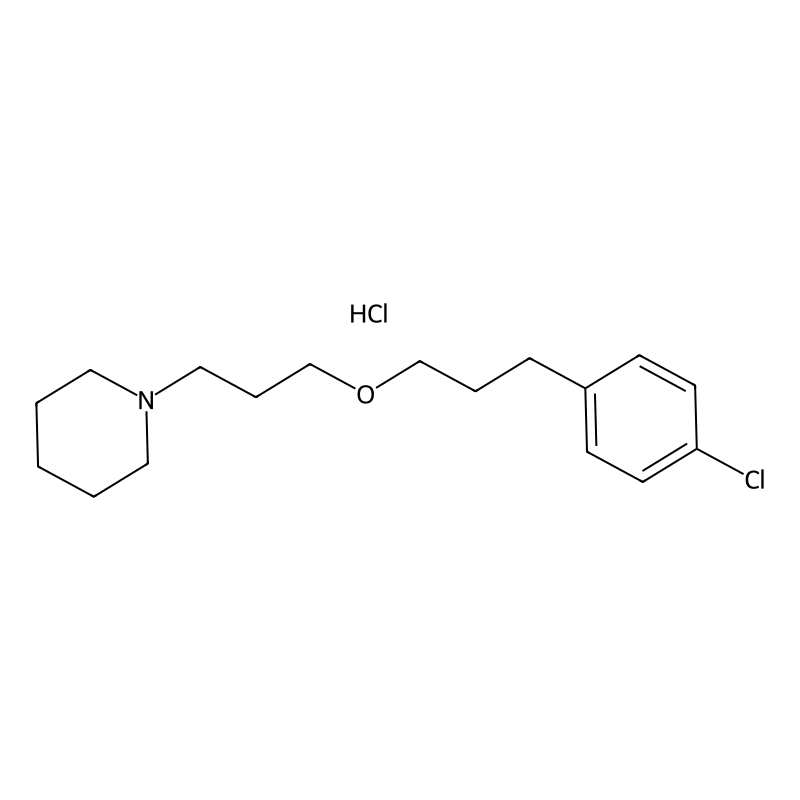

The molecular structure of this compound (chemical name: 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride) features a non-chiral configuration with no stereoisomerism, contributing to its predictable pharmacokinetic profile [4]. With a molecular weight of 295.85 and chemical formula C17H26ClNO, this compound is highly soluble in water, methylene chloride, and ethanol, but insoluble in cyclohexane [5] [4]. This solubility profile contributes to its excellent oral bioavailability, with rapid absorption following administration and peak plasma concentrations typically achieved within 3 hours [5] [4].

Core Mechanism of Action: H3 Receptor Antagonism/Inverse Agonism

Histamine H3 Receptor Physiology

The histamine H3 receptor (H3R) is a G-protein coupled receptor predominantly expressed in the central nervous system, with highest density in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia [5] [4]. Unlike other histamine receptors, H3Rs function primarily as presynaptic autoreceptors that negatively regulate the synthesis and release of histamine from tuberomammillary neurons in the posterior hypothalamus [1] [6]. Additionally, H3Rs serve as heteroreceptors on non-histaminergic neurons, where they inhibit the release of other key neurotransmitters including dopamine, norepinephrine, acetylcholine, serotonin, and GABA [1] [7].

A critical characteristic of H3Rs is their constitutive activity, meaning they exert continuous inhibitory effects on neurotransmitter release even in the absence of histamine binding [1] [6]. This constitutive activity necessitates that therapeutic antagonists possess inverse agonist properties to fully reverse the receptor's tonic inhibition [1]. This compound meets this requirement through its dual mechanism as both a competitive antagonist and inverse agonist at H3 receptors [5] [2].

Molecular Interactions and Receptor Binding

This compound demonstrates high-affinity binding to human H3 receptors, with a reported inhibitor constant (Ki) of 0.16 nM and potent inverse agonist activity (EC50 of 1.5 nM) [5] [1]. Structural studies indicate that this compound binds to the transmembrane core domain of the H3 receptor, just below the extracellular loops [5]. Specific molecular interactions include the formation of a salt bridge between piperidine components of this compound and Glu206 in the membrane-spanning segment, while the hydroxyl group of Tyr374 forms a hydrogen bond with the central oxygen of the piperidine ring [5].

This precise binding configuration enables this compound to effectively block the autoreceptor function of H3Rs, leading to disinhibition of histamine release and synthesis. The drug exhibits exceptional selectivity for H3 receptors compared to other histamine receptor subtypes (H1, H2, H4), contributing to its favorable side effect profile [5] [4].

Figure 1: this compound's core mechanism of action through H3 receptor antagonism/inverse agonism, leading to disinhibition of histamine release and subsequent indirect modulation of dopamine and acetylcholine systems, ultimately promoting wakefulness and cognitive function.

Neurochemical Effects on Dopamine and Acetylcholine Systems

Dopaminergic Modulation

This compound exerts carefully regulated effects on dopaminergic signaling that differentiate it from traditional stimulants. Research demonstrates that this compound increases dopamine release specifically in the cerebral cortex, while not significantly affecting dopamine levels in the striatal complex, including the nucleus accumbens [5]. This region-specific action is pharmacologically significant, as it likely underlies the drug's low abuse potential compared to traditional stimulants like amphetamines, which directly increase dopamine in reward-related regions [5] [2].

The mechanism for this selective dopaminergic effect involves this compound's action on H3 heteroreceptors located on dopaminergic neurons [7] [4]. By blocking these inhibitory heteroreceptors, this compound disinhibits dopamine release in cortical regions, contributing to improved attention and executive function without activating the mesolimbic reward pathway [5]. This neuroanatomical specificity makes this compound particularly valuable for patients requiring long-term treatment for narcolepsy, as it provides wake-promoting benefits without the significant abuse liability associated with many other alerting agents [2].

Cholinergic Modulation

This compound significantly enhances cholinergic transmission by blocking H3 heteroreceptors on cholinergic neurons in multiple brain regions, including the cortex, hippocampus, and basal forebrain [5] [8] [4]. This disinhibition of acetylcholine release contributes substantially to the drug's positive effects on cognitive functions, including attention, learning, and memory processes [8] [6].

The enhancement of cholinergic signaling is particularly relevant for narcolepsy patients, who frequently experience cognitive deficits in addition to excessive daytime sleepiness. By increasing acetylcholine availability in synaptic clefts, this compound may help counteract these cognitive symptoms [8]. Preclinical studies have demonstrated that H3 receptor antagonists like this compound enhance memory consolidation and retrieval, and can even restore retrieval of forgotten memories long after learning and forgetting [6]. These procognitive effects represent an important additional benefit beyond the drug's primary wake-promoting actions.

Integrated Neurotransmitter Effects

The coordinated enhancement of histamine, dopamine, and acetylcholine release creates a synergistic wake-promoting effect that stabilizes sleep-wake transitions without the abrupt onset and offset associated with direct stimulants [1] [7]. This multi-transmitter approach represents a fundamental advance in the pharmacological treatment of narcolepsy, as it more closely mimics the natural neurochemistry of wakefulness compared to single-target agents [1] [2].

Table 1: Quantitative Neurochemical Effects of this compound

| Neurotransmitter | Effect | Brain Region | Magnitude/EC50 | Functional Outcome |

|---|---|---|---|---|

| Histamine | Increased release | Whole brain | EC50: 1.5 nM [5] | Wakefulness promotion, arousal stabilization |

| Dopamine | Increased release | Cerebral cortex | Not quantified in humans | Attention, executive function |

| Dopamine | No significant change | Striatal complex, nucleus accumbens | No significant increase [5] | Low abuse potential |

| Acetylcholine | Increased release | Cerebral cortex, hippocampus | Not quantified in humans | Cognitive enhancement, learning, memory |

| Norepinephrine | Increased release | Cerebral cortex | Not quantified in humans | Alertness, vigilance |

Experimental Methodologies and Research Protocols

In Vivo Ca2+ Imaging in Freely Moving Mice

Cutting-edge research on this compound's effects on neuronal population activity has employed in vivo Ca2+ imaging through miniaturized one-photon microscopes (UCLA Miniscope) in freely moving mice [6]. This sophisticated methodology allows researchers to monitor the activity of hundreds of individual neurons in specific brain regions during drug treatment.

The experimental protocol involves several key steps:

- Viral vector injection: A virus (AAVdj-CaMKIIα-GCaMP6m) encoding the calcium sensor protein GCaMP6m under the control of the calcium/calmodulin-dependent protein kinase IIα promoter is injected into the target brain region (e.g., perirhinal cortex) to selectively label excitatory neurons [6].

- Lens implantation: A gradient-index lens is implanted above the injection site to enable fluorescence imaging [6].

- Expression period: A minimum 5-week waiting period allows for sufficient GCaMP6m expression in target neurons [6].

- Imaging sessions: Mice undergo multiple imaging sessions (typically including saline control and this compound treatment sessions) with images acquired for 10 minutes before and after injection [6].

- Data analysis: Fluorescence signals are processed to infer spiking activity through deconvolution algorithms, and activity scores are computed for individual neurons [6].

This approach revealed that this compound produces a bimodal modulation of neuronal activity, increasing activity in some perirhinal cortex neurons while decreasing activity in others, without affecting the mean neuronal activity across the population [6]. Furthermore, the research demonstrated that this compound increases synchronous activity among excited neuronal populations and alters overall population coding, as detected by machine learning algorithms [6].

Figure 2: Experimental workflow for in vivo Ca2+ imaging to study this compound's effects on neuronal population activity in freely moving mice, from viral vector injection to advanced data analysis.

Clinical Trial Methodologies

The clinical development program for this compound included eight Phase II/III studies, with HARMONY 1 and HARMONY CTP serving as pivotal trials [3] [7]. These studies employed rigorous methodologies:

- Study Design: Randomized, double-blind, placebo-controlled trials with 7-8 week treatment periods [7].

- Patient Population: Adults with narcolepsy with or without cataplexy, exhibiting excessive daytime sleepiness (ESS score ≥12-14) [7].

- Dosing Protocol: Individualized titration starting at 9 mg/day, potentially increasing to 36 mg/day over 3 weeks [7] [4].

- Primary Endpoints: Epworth Sleepiness Scale (ESS) scores for EDS and weekly cataplexy rate [7].

- Statistical Analysis: Assessment of least-squares mean differences between treatment groups, calculation of Cohen's d effect sizes, and number needed to treat (NNT) [7].

These trials demonstrated that this compound produces clinically significant improvements in both EDS and cataplexy, with effect size values (Cohen's d) of 0.61-0.86 for ESS improvements and 0.86 for cataplexy reduction [7]. The NNT values for this compound ranged from 3-5 for EDS and 3-4 for cataplexy, indicating robust clinical efficacy [7].

Table 2: Key Clinical Trial Methodologies and Findings

| Trial Component | HARMONY 1 [7] | HARMONY CTP [7] | Additional Studies [4] |

|---|---|---|---|

| Design | 8-week RCT | 7-week RCT | Multiple Phase II/III |

| Participants | 61 adults with narcolepsy with/without cataplexy | 105 adults with narcolepsy with cataplexy | Various narcolepsy populations |

| Primary Endpoints | ESS score change | ESS and weekly cataplexy rate | ESS, cataplexy, safety |

| This compound Dosing | Up to 36 mg/day | Up to 35.6 mg/day | 4.5-36 mg/day |

| Key Findings | Cohen's d: 0.61 (ESS) | Cohen's d: 0.86 (ESS), 0.86 (cataplexy) | Non-inferior to modafinil for EDS |

| Safety Profile | Headache, insomnia, nausea | Headache, insomnia, nausea | Generally well-tolerated |

Comparative Pharmacological Profile

Mechanism Comparison with Other Narcolepsy Treatments

This compound's novel mechanism distinguishes it fundamentally from other narcolepsy therapies:

- Modafinil/Armodafinil: Primarily work through dopamine reuptake inhibition, increasing dopaminergic signaling without direct histaminergic effects [1] [2]. This compound demonstrates non-inferior efficacy for EDS but superior efficacy for cataplexy reduction compared to modafinil [2].

- Amphetamines/Methylphenidate: Potent dopamine and norepinephrine releasers with significant abuse potential and sympathomimetic side effects [1]. This compound lacks significant effects on striatal dopamine, resulting in minimal abuse liability [5] [2].

- Sodium Oxybate: Works through GABAB receptor agonism to improve nighttime sleep and reduce cataplexy [1] [2]. This compound offers the advantage of once-daily morning dosing without the complex dosing schedule and safety concerns associated with sodium oxybate [2] [4].

- Antidepressants (TCAs, SSRIs, SNRIs): Used off-label for cataplexy through their effects on serotonin and norepinephrine systems, but with limited effects on daytime sleepiness [1]. This compound comprehensively addresses both EDS and cataplexy through its unique mechanism [7].

Pharmacokinetic Properties

This compound demonstrates favorable pharmacokinetic properties supporting once-daily dosing:

- Absorption: Rapidly absorbed after oral administration, with Tmax of approximately 3 hours and absolute bioavailability that has not been formally determined [5] [4].

- Distribution: Extensive volume of distribution (1100-2825 L), indicating wide tissue distribution, with equal distribution between red blood cells and plasma [5]. High protein binding (91-96%) primarily to serum albumin and alpha-1 glycoprotein [5].

- Metabolism: Extensively metabolized in the liver, primarily by CYP2D6 and to a lesser extent by CYP3A4 [5]. The major metabolites include BP2.941 (piperidine N-oxide) and BP2.951 (5-aminovaleric acid), which are largely pharmacologically inactive [5] [4].

- Elimination: Primarily renal excretion (63% of dose), with additional elimination through expired air (25%) and feces (<3%) [5]. Terminal half-life of 10-12 hours in healthy volunteers, reaching steady state after 5-6 days of repeated dosing [5] [4].

Conclusion and Research Implications

This compound represents a paradigm shift in the treatment of narcolepsy and potentially other central nervous system disorders. Its unique mechanism as a histamine H3 receptor antagonist/inverse agonist enables coordinated enhancement of multiple wake-promoting neurotransmitter systems, particularly histamine, dopamine, and acetylcholine, without the abuse potential associated with traditional stimulants [5] [2]. The region-specific effects on dopamine release—increasing cortical dopamine while sparing the striatal reward pathways—represent a particularly important pharmacological advancement [5].

Future research directions should focus on further elucidating the network-level effects of this compound on neuronal population activity, as suggested by the sophisticated Ca2+ imaging studies showing altered synchronization and population coding in cortical regions [6]. Additionally, exploration of this compound's potential applications in other neuropsychiatric disorders characterized by cognitive impairment or excessive sleepiness appears warranted, given its favorable safety profile and procognitive effects [6] [4].

References

- 1. This compound to Treat Excessive Daytime Sleepiness and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel histamine-3 receptor competitive antagonist ... [pmc.ncbi.nlm.nih.gov]

- 3. The European Medicines Agency review of this compound for ... [sciencedirect.com]

- 4. Profile of this compound in the management of narcolepsy [dovepress.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. The impact of this compound, an H3 receptor antagonist/inverse ... [nature.com]

- 7. Clinical Impact of this compound on Excessive Daytime ... [link.springer.com]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Pitolisant receptor occupancy PET study GSK189254

Experimental Protocol Overview

This section details the methodology used to determine H₃ receptor occupancy by pitolisant [1] [2].

| Aspect | Protocol Detail |

|---|---|

| Objective | To investigate in vivo occupancy of histamine H₃ receptors by this compound (BF2.649) in humans [1]. |

| Participants | Six healthy adults (four males, two females, aged 19–61) [2]. |

| Study Design | Open-label, two-period. Each participant underwent two PET scans on separate days [2]. |

| Intervention | A single oral dose of 40 mg this compound hydrochloride or a placebo, administered 3 hours before the PET scan [2]. |

| PET Radioligand | [¹¹C]GSK189254, a highly potent and selective H₃ receptor antagonist [2]. |

| Imaging & Analysis | High-Resolution Research Tomograph (HRRT). [¹¹C]GSK189254 regional distribution volumes were estimated in nine brain regions. Occupancy was calculated using the Lassen plot [2]. |

| Blood Sampling | Blood was taken at 180 and 270 minutes after this compound administration to determine serum drug levels [2]. |

Key Quantitative Findings

The study yielded the following primary results on receptor occupancy and safety [1] [2]:

| Parameter | Finding |

|---|---|

| Receptor Occupancy | 84% ± 7% (mean ± SD) [1] [2]. |

| Tolerability | The 40 mg dose of this compound was well-tolerated, with participants experiencing few adverse events [1] [2]. |

| Conclusion | A single 40 mg oral dose of this compound produces high occupancy of H₃ receptors in the human brain [1] [2]. |

Histamine H₃ Receptor Signaling Pathway

To understand the mechanism of this compound, it is helpful to visualize the role of H₃ receptors. The diagram below illustrates the key neurobiological processes involved.

Diagram 1: H₃ receptors inhibit the release of histamine and other key neurotransmitters. This compound, as an inverse agonist, blocks this inhibition [2].

PET Imaging Experimental Workflow

The following flowchart outlines the step-by-step process followed in the clinical study to measure receptor occupancy.

Diagram 2: The experimental workflow for measuring this compound's H₃ receptor occupancy using PET imaging [2].

Interpretation and Implications

The high receptor occupancy (84% ± 7%) measured 3 hours after a single 40 mg dose aligns with the known pharmacokinetics of this compound, which reaches peak plasma concentration at approximately 3 hours [2]. This confirms that standard therapeutic doses (20-40 mg) achieve substantial target engagement in the brain.

This study demonstrates the utility of [¹¹C]GSK189254 PET as a robust tool for quantifying H₃ receptor occupancy in early-phase drug development, helping to establish a relationship between drug dose, plasma concentration, and target engagement in the brain [1] [2] [3].

References

Pitolisant animal models sleep wakefulness regulation

Pitolisant: Mechanism and Preclinical Evidence

This compound (Wakix) is a first-in-class histamine H3 receptor (H3R) antagonist/inverse agonist approved for treating excessive daytime sleepiness (EDS) in narcolepsy [1] [2]. Its wake-promoting action is primarily mediated by enhancing the activity of the brain's endogenous histaminergic system [3] [4].

Core Mechanism of Action

This compound acts on presynaptic H3 autoreceptors in the tuberomammillary nucleus of the hypothalamus. By blocking the constitutive activity of these receptors, it increases the synthesis and release of histamine [4]. Furthermore, H3 receptors also function as heteroreceptors on non-histaminergic neurons. This compound's action on these heteroreceptors leads to increased release of other wake-promoting neurotransmitters, including norepinephrine, dopamine, serotonin, and acetylcholine in the cerebral cortex [5] [4] [1]. This dual mechanism distinguishes it from traditional stimulants.

The diagram below illustrates this core signaling pathway.

This compound enhances wakefulness by blocking H3 autoreceptors to increase histamine release and blocking H3 heteroreceptors to increase other wake-promoting neurotransmitters.

Abuse Liability Assessment

A critical consideration in wake-promoting drug development is the potential for abuse. A 2020 study specifically investigated the reinforcing properties of this compound compared to cocaine in mice using the intravenous self-administration (IVSA) paradigm [6].

Experimental Protocol: Male C57BL/6J mice were trained to self-administer cocaine intravenously. Once stable behavior was established, researchers tested the effects of this compound under several conditions [6]:

- Substitution: Cocaine was replaced with this compound to see if mice would self-administer it.

- Co-administration: this compound was administered before IVSA sessions to see if it altered the reinforcing effects of cocaine.

- Acquisition: A naive group of mice was tested to see if they would learn to self-administer this compound directly.

Key Findings: The study concluded that This compound itself had no reinforcing properties and did not alter the reinforcing effects of cocaine under any of the tested conditions [6]. This provides strong preclinical evidence that this compound has a low potential for abuse, a significant advantage over traditional stimulants.

Quantitative Data from Preclinical and Clinical Studies

The tables below summarize quantitative findings on efficacy and dosing from animal models and human clinical trials.

Table 1: Preclinical Efficacy of this compound in Mouse Models

| Disease Model | Experimental Readout | Key Finding | Dose | Citation |

|---|---|---|---|---|

| Narcolepsy (Orexin-/- Mice) | Wakefulness Time | Significant, dose-dependent increase | Single oral dose from 0.03 mg/kg | [7] |

| Narcolepsy (Orexin-/- Mice) | Sleep Latency | Significant, dose-dependent increase | Single oral dose from 0.1 mg/kg | [7] |

| Narcolepsy (Orexin-/- Mice) | Cataplexy-like Episodes | Significant, dose-dependent decrease in number/duration | Single oral dose from 1 mg/kg | [7] |

| Alzheimer's (5xFAD Mice) | Novel Object Recognition | Rescued cognitive impairment | 20 mg/kg/d for 15 days | [8] |

| Cocaine IVSA (C57BL/6J Mice) | Self-administration | No reinforcing properties, did not alter cocaine reinforcement | Tested under FR1 and PR schedules | [6] |

Table 2: Clinical Dosing and Efficacy of this compound

| Study Population | Dosing Regimen (11-week study) | Primary Efficacy Endpoint (ESS-CHAD) | Additional Findings | Citation |

|---|---|---|---|---|

| Prader-Willi Syndrome (Ages 6-65) | Lower-dose: 8.9/13.35/17.8 mg (children/adolescents/adults) Higher-dose: 17.8/26.7/35.6 mg | LS mean difference vs placebo: 0.5 (NS) | Improvements in irritability and hyperphagia | [3] |

| LS mean difference vs placebo: -1.1 | Largest effect in children (LS mean diff: -3.5) | [3] | ||

| Adult Narcolepsy (HARMONY 1 & CTP trials) | Individually titrated to max 35.6 mg/day | Cohen's d effect size: 0.61 - 0.86 | NNT for EDS response: 3-5; NNT for cataplexy response: 3-4 | [5] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for two key preclinical techniques.

Intravenous Self-Administration (IVSA) in Mice [6]

This protocol assesses the abuse potential of a compound by measuring if an animal will perform a task (e.g., pressing a lever) to receive an intravenous infusion.

- Animals: Male C57BL/6J mice (8-10 weeks old), individually housed.

- Apparatus: Standard operant conditioning chambers housed within sound-attenuating cubicles, equipped with two nose-poke holes (active/inactive) and a fluid infusion system.

- Surgery: Implantation of a chronic silicone catheter into the right jugular vein under anesthesia. Catheters are flushed daily with heparinized saline to maintain patency.

- Training: Mice are trained to self-administer cocaine (e.g., 1.5 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule of reinforcement, typically during 2-hour daily sessions. A nose-poke in the active hole results in a cocaine infusion accompanied by a cue light, followed by a timeout period. Pokes in the inactive hole have no consequence.

- Testing:

- Dose-Response: Once stable responding is achieved, different doses of cocaine or the test compound (this compound) are made available.

- Progressive-Ratio (PR): The response requirement to receive a single infusion is increased exponentially within a session (e.g., 1, 2, 4, 6, 9, 12...). The "breakpoint" (the last ratio completed) measures the motivation to seek the drug.

- Substitution: The training drug (cocaine) is replaced with the test compound (this compound) or saline to see if animals continue to respond.

In Vivo Wide-Field Calcium Imaging [8]

This technique allows for large-scale, real-time visualization of cortical network activity in live animals.

- Animals: Transgenic mouse models (e.g., 5xFAD for AD) and wild-type controls.

- Cranial Window Surgery: A large craniotomy is performed over the cortex under anesthesia to expose both hemispheres.

- Bulk Loading of Calcium Indicator: The cortex is bulk-loaded with a cell-permeable calcium indicator (e.g., Cal-520-AM) to label neurons.

- Imaging Setup: Mice are placed under an imaging setup with a high-speed sCMOS camera under light isoflurane anesthesia (0.8-1.0%), which induces slow-wave activity similar to natural NREM sleep.

- Data Acquisition & Analysis:

- Recording: Calcium fluorescence signals are recorded across the cortical surface.

- Region of Interest (ROI): The cortex is divided into functional regions (e.g., frontal, motor, somatosensory, occipital).

- Synchronization Metric: The coherence of slow-wave activity (0.1-3 Hz) between different cortical regions is calculated. High coherence (close to 1) indicates synchronized network activity, while low coherence (close to 0) indicates disruption.

Recent Research and Future Directions

Recent studies are exploring the therapeutic potential of this compound beyond sleep-wake disorders. A 2025 study demonstrated that a 15-day treatment with this compound (20 mg/kg/d) rescued cognitive impairments and restored synchronization of cortical slow waves in a 5xFAD mouse model of Alzheimer's disease [8]. The improvement in recognition memory was tightly correlated with improved slow-wave coherence, suggesting it could serve as a biomarker [8]. The study further suggested that this compound's mechanism in this context may involve the enhancement of neuronal lysosomal activity [8].

Furthermore, Harmony Biosciences is developing new agents targeting the orexin system. They are investigating BP1.15205, a novel, highly potent, and selective orexin 2 receptor (OX2R) agonist [7]. Preclinical data presented in 2025 shows that BP1.15205 produces significant wake-promoting and cataplexy-suppressing effects in a narcolepsy mouse model, with a planned first-in-human study anticipated in the second half of 2025 [7].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. A proof-of-concept study of this compound for excessive daytime ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound to Treat Excessive Daytime Sleepiness and ... [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Impact of this compound on Excessive Daytime ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound and intravenous cocaine self-administration in mice [sciencedirect.com]

- 7. Harmony Biosciences Presents Preclinical Data ... [biospace.com]

- 8. This compound alleviates brain network dysfunction and ... [nature.com]

Pitolisant safety profile common adverse effects

Common Adverse Reactions in Clinical Trials

| Adverse Reaction | Adults (≥18 years) | Children (≥6 years) | Notes |

|---|---|---|---|

| Insomnia | 6% [1] | 7% [1] | More than twice the rate of placebo in adults [1] |

| Nausea | 6% [1] | - | More than twice the rate of placebo in adults [1] |

| Anxiety | 5% [1] | - | More than twice the rate of placebo in adults [1] |

| Headache | - | 19% [1] | Most common reaction in pediatric patients [1] |

| Irritability | ≥2% [1] | - | Similar profile seen in pediatric trials [1] |

| Abdominal Pain | ≥2% [1] | - | - |

Other adverse reactions reported in ≥2% of adults and more frequently than placebo include increased heart rate, hallucinations, irritability, sleep disturbance, decreased appetite, cataplexy, dry mouth, and rash [1]. The overall adverse reaction profile in pediatric patients is similar to that in adults [1].

Serious Safety Considerations & Monitoring

Beyond common side effects, several serious safety considerations require attention.

- QTc Prolongation: Pitolisant causes a dose-dependent prolongation of the QT interval [1]. Avoid concomitant use with other drugs that prolong the QT interval. Use with caution in patients with risk factors for prolonged QT, such as known arrhythmias or significant bradycardia [2] [3]. Monitor patients with hepatic or renal impairment for increased QTc [1].

- Hepatic and Renal Impairment: Dosage adjustment is required in patients with moderate hepatic impairment and moderate or severe renal impairment [1]. This compound is contraindicated in patients with severe hepatic impairment and not recommended in patients with end-stage renal disease (ESRD) [1] [2].

- Drug Interactions: this compound is primarily metabolized by CYP2D6 and to a lesser extent by CYP3A4 [4] [5].

- Strong CYP2D6 Inhibitors (e.g., bupropion, paroxetine) increase this compound exposure. The maximum daily dose should not exceed 17.8 mg when co-administered [5].

- CYP3A4 Inducers (e.g., carbamazepine, rifampin) may decrease this compound exposure, potentially requiring a dose adjustment up to the maximum of 35.6 mg [5].

- Hormonal Contraceptives: this compound can reduce the effectiveness of estrogen-containing birth control. Patients should use an alternative non-hormonal method of contraception during treatment and for at least 21 days after discontinuation [2] [3].

Mechanism of Action and Safety Profile

The safety and efficacy of this compound are directly linked to its unique mechanism of action, which is distinct from traditional stimulants. The diagram below illustrates its primary signaling pathway.

This compound enhances wakefulness by blocking H3 autoreceptors, increasing histamine release into the synaptic cleft. This targeted mechanism may explain its lower abuse potential compared to stimulants [5].

Clinical Management and Clinical Insights

For researchers and clinicians, the following practical aspects are key:

- Dosage and Titration: this compound requires a gradual dose titration over 3-5 weeks to improve tolerability [2]. The recommended adult maintenance dose is between 17.8 mg and 35.6 mg once daily upon waking [1] [5].

- Long-Term Tolerability: A real-world, long-term post-authorization safety study in Europe supports the long-term tolerability of this compound. In this study, which had a mean follow-up of 42.6 months, the drug was generally well-tolerated, with safety reasons accounting for 14.3% of discontinuations [6].

- Hepatotoxicity Profile: According to the NIH LiverTox database, this compound is an "unlikely" cause of clinically apparent liver injury (Likelihood score: E) [4]. While it undergoes hepatic metabolism, pre- and post-marketing trials have not shown a significant association with serum enzyme elevations or idiosyncratic acute liver injury [4].

The established safety profile of this compound has also encouraged its investigation for conditions beyond narcolepsy, such as excessive daytime sleepiness in Prader-Willi syndrome, where its safety profile appears consistent with that seen in narcolepsy studies [7].

References

- 1. Safety Profile | WAKIX® (this compound) HCP site [wakixhcp.com]

- 2. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 3. This compound Uses, Side Effects & Warnings [drugs.com]

- 4. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. This compound and Other Histamine-3 Receptor Antagonists—An ... [pmc.ncbi.nlm.nih.gov]

- 6. Interim analysis of a post-authorization safety study ... [sciencedirect.com]

- 7. A proof-of-concept study of this compound for excessive daytime ... [pubmed.ncbi.nlm.nih.gov]

Pitolisant pharmacokinetics absorption distribution metabolism excretion

ADME Overview and Key Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic parameters of Pitolisant in adults, which are crucial for dosing regimen design [1].

| Parameter | Value and Description |

|---|---|

| Absorption | Rapid and well absorbed (~90% bioavailability). Tmax: ~3 hours [1] [2]. |

| Distribution | Vd: 1100-2825 L (large volume). Protein Binding: 91-96% (primarily albumin & alpha-1 glycoprotein). Crosses blood-brain barrier [1]. |

| Metabolism | Extensively hepatic. Primary Enzymes: CYP2D6 and CYP3A4. Metabolites are mostly pharmacologically inactive [1] [3]. |

| Elimination | Half-life: 10-12 hours (approx. 20 hours reported after single 35.6 mg dose). Clearance (CL/F): 43.9 L/hr. Excretion: ~63% urine (as metabolites), ~25% expired air, <3% feces [1] [2]. |

Metabolic Pathways and Transporter Interactions

This compound is primarily metabolized in the liver via two major pathways [1]:

- CYP2D6 pathway: Leads to the formation of the major metabolite BP2.941 (a piperidine N-oxide).

- CYP3A4 pathway: Results in the metabolite BP2.951 (a 5-aminovaleric acid derivative).

These metabolites can undergo further conjugation with glycine or glucuronic acid before excretion. Most metabolites do not retain significant pharmacological activity [1].

Recent research also highlights the role of specific transporters. Organic Cation Transporter 1 (OCT1) is implicated in its uptake, while efflux by P-glycoprotein (P-gp) may influence its brain concentration. Environmental factors like hypobaric hypoxia can downregulate these transporters, potentially reducing this compound's central efficacy [4].

The following diagram illustrates the journey of this compound through the body, from absorption to excretion, including the key enzymes and transporters involved.

Clinical and Experimental Considerations

Special Populations and Drug Interactions